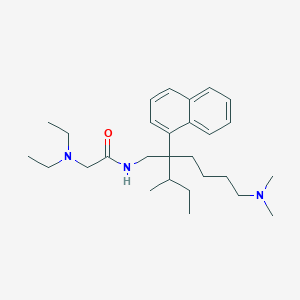
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide is a complex organic compound This compound is characterized by its unique structure, which includes a naphthalene ring, a hexyl chain, and various functional groups such as dimethylamino and diethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and the functional groups. Common reagents used in the synthesis may include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as treating specific diseases or conditions.
Industry: It may be used in the development of new materials, including polymers, dyes, and coatings.
Wirkmechanismus
The mechanism of action of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide may include other naphthalene derivatives with functional groups such as amino, alkyl, or acyl groups. Examples include:
- N-(2-Butyl-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-amino-acetamide
- N-(2-Butan-2-YL-6-methylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
33839-99-5 |
|---|---|
Molekularformel |
C28H45N3O |
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
N-[2-butan-2-yl-6-(dimethylamino)-2-naphthalen-1-ylhexyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C28H45N3O/c1-7-23(4)28(19-12-13-20-30(5)6,22-29-27(32)21-31(8-2)9-3)26-18-14-16-24-15-10-11-17-25(24)26/h10-11,14-18,23H,7-9,12-13,19-22H2,1-6H3,(H,29,32) |
InChI-Schlüssel |
SBVNQBCCWDJJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CCCCN(C)C)(CNC(=O)CN(CC)CC)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


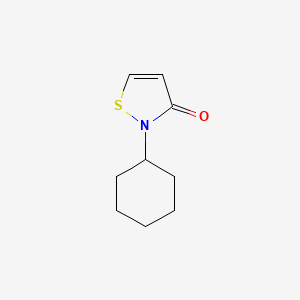
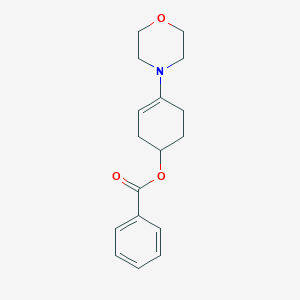
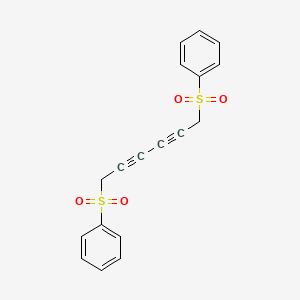

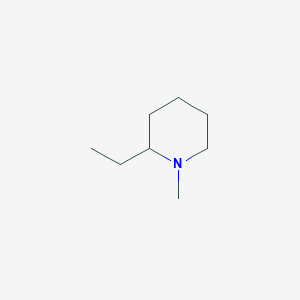
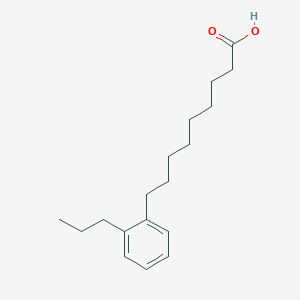

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
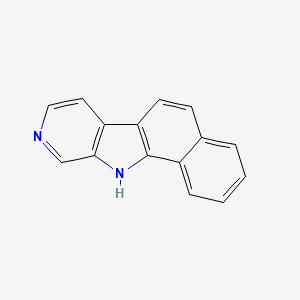
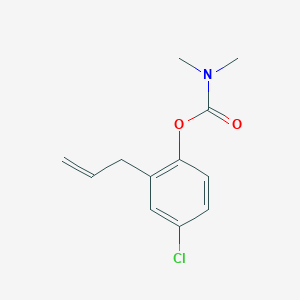


![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
